molecular formula C10H15NO B8120727 3-Amino-4-tert-butylphenol

3-Amino-4-tert-butylphenol

Cat. No.: B8120727
M. Wt: 165.23 g/mol
InChI Key: UBWMWFGQUARJEW-UHFFFAOYSA-N
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Description

3-Amino-4-tert-butylphenol is an organic compound characterized by the presence of an amino group (-NH2) and a tert-butyl group (-C(CH3)3) attached to a phenol ring. This compound is known for its versatility and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-4-tert-butylphenol can be synthesized through several methods, including the nitration of 4-tert-butylphenol followed by reduction. The nitration process involves treating 4-tert-butylphenol with a mixture of nitric acid and sulfuric acid, resulting in the formation of 4-tert-butyl-2-nitrophenol. This intermediate is then reduced using reducing agents such as iron and hydrochloric acid or hydrogen in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and consistency. The production involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-tert-butylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound, often resulting in the formation of quinones.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used to reduce nitro groups to amino groups.

  • Substitution: Electrophilic aromatic substitution reactions can occur, where the amino group directs incoming electrophiles to ortho and para positions on the phenol ring.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Amino derivatives and reduced phenols.

  • Substitution: Substituted phenols and derivatives with various functional groups.

Scientific Research Applications

3-Amino-4-tert-butylphenol is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals, dyes, and polymers. In biology, it is used as a probe in biochemical assays to study enzyme activities and protein interactions. In medicine, it is explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties. In industry, it is utilized in the production of resins, coatings, and adhesives.

Mechanism of Action

3-Amino-4-tert-butylphenol is compared with other similar compounds, such as 4-aminophenol and 4-tert-butylphenol, to highlight its uniqueness. Unlike 4-aminophenol, which lacks the tert-butyl group, this compound exhibits enhanced stability and reactivity due to the presence of the bulky tert-butyl group. Compared to 4-tert-butylphenol, the amino group in this compound allows for additional functionalization and reactivity.

Comparison with Similar Compounds

  • 4-Aminophenol

  • 4-tert-Butylphenol

  • 2-Aminophenol

  • 3-tert-Butylphenol

Properties

IUPAC Name

3-amino-4-tert-butylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWMWFGQUARJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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